molecular formula C12H10ClN3O2 B8667146 N-Benzyl-6-chloro-4-nitropyridin-2-amine

N-Benzyl-6-chloro-4-nitropyridin-2-amine

Cat. No.: B8667146
M. Wt: 263.68 g/mol
InChI Key: WGRZOVCJXJUWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-6-chloro-4-nitropyridin-2-amine is a useful research compound. Its molecular formula is C12H10ClN3O2 and its molecular weight is 263.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

N-benzyl-6-chloro-4-nitropyridin-2-amine

InChI

InChI=1S/C12H10ClN3O2/c13-11-6-10(16(17)18)7-12(15-11)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)

InChI Key

WGRZOVCJXJUWTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloro-4-nitropyridine (0.1 g, 0.518 mmol) and benzyl amine (0.062 mL, 0.570 mmol) in 10 mL toluene was added cesium carbonate (0.253 g, 0.777 mmol). The mixture was degassed with nitrogen and 2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (0.016 g, 0.026 mmol) and palladium acetate (5.82 mg, 0.026 mmol) were added. The mixture was heated at 100° C. for 2 hours, filtered through diatomaceous earth and concentrated. The residue was dissolved in ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated. Recrystallization from 1:10 ethyl acetate-hexane afforded the title compound.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.062 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.253 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.016 g
Type
reactant
Reaction Step Two
Quantity
5.82 mg
Type
catalyst
Reaction Step Two

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